8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride typically involves the condensation of 8-chloroquinoline with 4-propoxybenzoyl chloride under anhydrous conditions . The reaction is often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Bases: Pyridine, triethylamine.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride .
- 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride .
Uniqueness
8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The propoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .
Properties
IUPAC Name |
8-chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-2-10-24-13-8-6-12(7-9-13)17-11-15(19(21)23)14-4-3-5-16(20)18(14)22-17/h3-9,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLRXHIOSCHAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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